molecular formula C10H11NO2 B13696644 7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one

7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one

Cat. No.: B13696644
M. Wt: 177.20 g/mol
InChI Key: PKQNYHDFBICJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one is a benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene ring at the [c] position, with a hydroxyl substituent at the 7-position. The compound’s molecular formula is C₁₀H₁₁NO₂ (molecular weight: 177.2 g/mol). Its synthesis typically involves oxidation of a boronate precursor using hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) in tetrahydrofuran (THF), yielding a 64% isolated product after chromatographic purification .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

7-hydroxy-1,2,4,5-tetrahydro-2-benzazepin-3-one

InChI

InChI=1S/C10H11NO2/c12-9-3-1-8-6-11-10(13)4-2-7(8)5-9/h1,3,5,12H,2,4,6H2,(H,11,13)

InChI Key

PKQNYHDFBICJPV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NCC2=C1C=C(C=C2)O

Origin of Product

United States

Preparation Methods

Oxidative Hydroxylation of 7-Phenyl Boronate Precursors

One established method involves the oxidation of a 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one precursor to introduce the hydroxy group at the 7-position. The procedure is as follows:

  • The boronate ester (1 g, 3.48 mmol) is dissolved in tetrahydrofuran (20 mL).
  • Hydrogen peroxide (10 mL, 36%) and sodium hydroxide solution (7 mL, 1 N) are added.
  • The reaction is carried out at room temperature for 2 hours.
  • The reaction is quenched with saturated sodium bisulfite solution and acidified to pH 4.
  • Extraction with ethyl acetate, washing, drying, and concentration follow.
  • The product is purified by column chromatography using dichloromethane/methanol gradient.

This method yields 7-hydroxy-4,5-tetrahydro-2H-benzo[b]azepin-2-one with a 64% yield.

Parameter Details
Starting material 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-tetrahydrobenzoazepinone
Solvent Tetrahydrofuran (THF)
Oxidant Hydrogen peroxide (36%)
Base Sodium hydroxide (1 N)
Temperature Room temperature (approx. 20°C)
Reaction time 2 hours
Workup Sodium bisulfite quench, acidification, extraction
Purification Column chromatography (DCM/MeOH)
Yield 64%

Acid-Catalyzed Cyclization via Ritter-Type Reaction

Recent advancements in synthetic methodologies for benzazepine derivatives include acid-catalyzed cyclizations involving benzylic alcohols and nitriles through Ritter-type reactions. This approach, although described for related benzazepine frameworks, offers a strategic pathway to 7-hydroxy-substituted benzoazepines:

  • Secondary benzylic alcohol substrates are treated with a combination of p-toluenesulfonic acid monohydrate and bismuth triflate catalyst in 1,2-dichloroethane at elevated temperatures (up to 150°C).
  • The reaction proceeds via carbocation formation, nucleophilic attack by nitriles, and subsequent hydration to yield the amide within the benzazepine ring.
  • Optimization studies show yields up to 91% under 5 mol% Bi(OTf)3 and 5 equiv p-TsOH at 150°C with 0.3 M concentration.

The methodology demonstrates substrate scope with various substituents affecting yields, highlighting electronic effects on carbocation stability and cyclization efficacy.

Entry Acid (equiv) Lewis Acid (mol%) Temp (°C) Yield (%)
4 5.0 equiv p-TsOH·H2O 5 mol% Bi(OTf)3 150 78
6 5.0 equiv p-TsOH·H2O None 150 65
11 5.0 equiv p-TsOH·H2O 5 mol% Ln(OTf)3 150 71
13 5.0 equiv p-TsOH·H2O 5 mol% Cu(OTf)2 150 72
18 5.0 equiv p-TsOH·H2O 5 mol% Bi(OTf)3 150 91

This method is versatile and allows for the incorporation of various substituents, including halogens and electron-donating groups, influencing yield and reaction pathway.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations Yield (%)
Oxidative hydroxylation of boronate ester Mild conditions, direct hydroxylation at C7 Straightforward, moderate yield Requires boronate precursor preparation 64
Acid-catalyzed Ritter-type cyclization High temperature, catalytic acid and Lewis acid High yields, broad substrate scope High temperature, sensitive to substituents Up to 91
Friedel-Crafts acylation + cyclization Multi-step, classical approach Well-established chemistry Longer synthesis, multiple purifications Variable
Gold(I)-catalyzed tandem heterocyclization One-pot, catalytic Efficient for related derivatives Less direct for hydroxy substituted target Not reported

Mechanistic Insights

  • The oxidative hydroxylation method relies on nucleophilic attack of hydrogen peroxide on the boronate ester, converting the boron substituent into a phenolic hydroxyl group.
  • The Ritter-type cyclization involves carbocation intermediates stabilized by acid catalysts, followed by nucleophilic attack by nitriles, leading to amide formation and ring closure.
  • Substituent effects on the aromatic ring influence carbocation stability and thus the efficiency of cyclization and product yield.
  • The presence of Lewis acids such as Bi(OTf)3 enhances the reaction by stabilizing intermediates and promoting cyclization.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The ketone group at position 3 undergoes reversible redox transformations:

  • Reduction : Treatment with sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, forming 5-hydroxy derivatives. This modification significantly impacts biological activity, as seen in PARP3 inhibitor development .

  • Oxidation : The hydroxyl group at position 7 can be oxidized under controlled conditions, though specific protocols are less documented in available literature.

Table 1: Redox Transformations

Starting MaterialReagent/ConditionsProductYieldBiological Impact
3-Ketone derivative (Compound 24)NaBH₄ in methanol, 0°C5-Hydroxy derivative (Compound 25)85%Enhanced PARP3 selectivity
7-Hydroxy precursorH₂O₂/NaOH in THF, 20°C Target compound (22245-90-5)64%N/A (Synthetic intermediate)

Electrophilic Aromatic Substitution

The electron-rich aromatic ring facilitates substitutions at positions 7 and 8:

  • Chlorination : Using Cl₂ or SO₂Cl₂ introduces chlorine atoms, yielding 7,8-dichloro derivatives. These modifications enhance PARP16 inhibitory potency by 205-fold compared to the parent compound .

Table 2: Substitution Reactions

Position ModifiedReagentProductSelectivity Improvement
C-7, C-8Cl₂, FeCl₃ catalyst7,8-Dichloro derivative (Compound 6)PARP16 IC₅₀ = 0.362 μM
C-4Phenyl Grignard reagent4-Phenyl derivative (Compound 26)Weak dual PARP3/PARP16 inhibition

Functional Group Interconversion

The hydroxyl group participates in protective and derivatization reactions:

  • Methylation : Dimethyl sulfate (DMS) in basic conditions converts the hydroxyl to a methoxy group, altering solubility and target interactions.

  • Acylation : Acetic anhydride forms acetylated derivatives, though biological data for these analogs remain unreported in accessible literature .

Ring Expansion and Photochemical Reactions

The benzazepine core undergoes structural rearrangements under specific conditions:

  • Photochemical azetidine expansion : UV irradiation induces ring expansion via azetidine intermediates, generating diverse tricyclic architectures .

  • Schmidt rearrangement : Applied to generate analogs with modified ring sizes for structure-activity relationship (SAR) studies .

Synthetic Utility in Medicinal Chemistry

This compound serves as a scaffold for developing selective enzyme inhibitors:

  • PARP3 inhibitors : C-4 ketone reduction to alcohol (Compound 5) achieves 96-fold selectivity over PARP16 .

  • Dual-target correctors : Combining hydroxylated and chlorinated derivatives restores F508del-CFTR function in cystic fibrosis models at 1 μM concentrations .

Key Mechanistic Insight :
The hydroxyl group at position 7 facilitates hydrogen bonding with catalytic residues in PARP enzymes, while the ketone modulates electron distribution across the aromatic system . Steric effects from C-4 substituents critically influence target selectivity.

Stability and Reactivity Considerations

  • pH sensitivity : The compound precipitates at pH 4 during workup, requiring ethyl acetate extraction for isolation .

  • Oxidative stability : Decomposes under strong oxidizing conditions due to phenolic hydroxyl group reactivity.

Scientific Research Applications

7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations: Benzazepine vs. Benzodiazepine and Benzoxazepine

  • 7-Hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one : Features a single nitrogen atom in the azepine ring fused at the [c] position. The hydroxyl group at C7 increases hydrophilicity (PSA: ~35.5 Ų estimated) .
  • 5-Acetyl-3-hydroxy-4-phenyl-4,5-dihydro-1H-1,5-benzodiazepin-2(3H)-one: Contains two nitrogen atoms in the diazepine ring, with additional acetyl and phenyl substituents.
  • 4-Allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one : Replaces the azepine nitrogen with oxygen (benzoxazepine core), introducing an allyl group and chlorine at C5. The chlorine atom increases lipophilicity (LogP ~1.9–2.0) .

Substituent Effects on Physicochemical Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
7-Hydroxy-benzo[c]azepinone Benzo[c]azepinone 7-OH 177.2 High polarity, moderate solubility
Methyl 7-amino-benzo[d]azepine Benzo[d]azepine 7-NH₂, 3-COOCH₃ 220.27 Enhanced H-bonding (3 donors, 4 acceptors)
7-Chloro-1,4-benzoxazepinone Benzoxazepine 7-Cl, 4-allyl 239.68 (C₁₂H₁₂ClNO₂) Lipophilic (LogP ~2.0), stable crystalline form
7-Methoxy-benzo[b]oxepinone Benzoxepinone 7-OCH₃ 192.21 Moderate LogP (~1.94), reduced reactivity vs. OH

Biological Activity

7-Hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one is a member of the benzazepine class of compounds, which has garnered attention for its potential biological activities. This compound's structure, characterized by a fused benzene and azepine ring system, suggests diverse pharmacological properties. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C10H11NO2
  • Molecular Weight : 177.2 g/mol
  • CAS Number : 22245-90-5

Antioxidant Activity

Recent studies have indicated that compounds within the benzazepine class exhibit significant antioxidant properties. For instance, research suggests that 7-hydroxy derivatives can scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases .

Anticancer Properties

The anticancer potential of this compound has been explored in various models. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells at non-cytotoxic concentrations. Specifically, it was found to suppress the growth of human epidermal keratinocytes and dermal fibroblasts, indicating its potential role in skin cancer therapies .

Neuroprotective Effects

The neuroprotective effects of benzazepines have also been noted, with some studies suggesting that these compounds can modulate neurotransmitter systems and reduce neuroinflammation. This activity may be beneficial in treating neurodegenerative disorders such as Alzheimer's disease .

Study on Antioxidant Capacity

In a study published in Molecules, researchers evaluated the antioxidant capacity of various benzazepine derivatives, including this compound. The results showed a marked ability to reduce oxidative stress markers in vitro, supporting its use as a potential therapeutic agent against oxidative damage .

Study on Anticancer Activity

A specific investigation into the anticancer properties of 7-hydroxy derivatives was conducted using human skin models. The findings revealed that treatment with the compound led to a significant reduction in cell proliferation and induced apoptosis in cancerous cells while sparing normal cells .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntioxidantEffective free radical scavenging ,
AnticancerInhibits proliferation of cancer cells ,
NeuroprotectiveModulates neurotransmitter systems

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one, and how are intermediates purified?

  • Methodology : Synthesis often involves cyclization of substituted benzazepine precursors under basic or acidic conditions. For example, similar compounds are synthesized via pH-controlled aqueous workup (e.g., sodium bicarbonate adjustment to pH 7–8) followed by dichloromethane extraction to isolate the product . Critical steps include optimizing reaction time and temperature to avoid side reactions like over-oxidation or ring-opening.

Q. How is the structural identity of this compound confirmed?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : 1H/13C-NMR for backbone assignment, though some derivatives (e.g., triazoloazepinones) may require X-ray crystallography due to complex splitting patterns or ambiguous carbon signals .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation.
  • X-ray crystallography : Resolves stereochemical ambiguities; crystal packing analysis can reveal intermolecular interactions influencing stability .

Q. What analytical methods are recommended for purity assessment?

  • Methodology :

  • HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities.
  • LC-MS : Identifies co-eluting impurities by mass fragmentation patterns.
  • TLC : Quick qualitative checks using silica gel plates and visualizing agents (e.g., iodine or ninhydrin) .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound in apoptotic signaling pathways?

  • Methodology :

  • Kinase assays : Measure inhibition of apoptosis-related kinases (e.g., JNK or ASK1) using recombinant enzymes and fluorogenic substrates .
  • ROS detection : Employ dihydroethidium (DHE) staining in cell cultures to quantify superoxide production linked to mitochondrial dysfunction .
  • siRNA knockdown : Validate target specificity by silencing candidate proteins (e.g., F0F1-ATPase subunits) and observing rescue effects .

Q. What strategies address contradictory data in pharmacological studies (e.g., varying IC50 values across assays)?

  • Methodology :

  • Assay standardization : Control variables like cell passage number, serum batch, and incubation time.
  • Orthogonal validation : Confirm results using unrelated techniques (e.g., SPR for binding affinity vs. functional cellular assays).
  • Data triangulation : Cross-reference findings with structural analogs (e.g., GSK-J2 derivatives) to identify substituent-specific effects .

Q. How can the crystal structure of this compound inform drug design?

  • Methodology :

  • Polymorph screening : Use solvent evaporation or cooling crystallization to identify stable polymorphs with improved bioavailability.
  • Docking studies : Align the X-ray structure with target proteins (e.g., APJR) to predict binding modes and guide functional group modifications .

Q. What approaches are used to study structure-activity relationships (SAR) for benzazepine derivatives?

  • Methodology :

  • Scaffold diversification : Synthesize analogs with varied substituents (e.g., halogenation at position 7 or alkylation of the azepine nitrogen) .
  • Pharmacophore mapping : Compare electrostatic and steric features of active/inactive derivatives using computational tools like Schrödinger’s Phase.
  • In vitro profiling : Test analogs against disease-relevant models (e.g., cancer cell lines or isolated enzymes) to correlate structural changes with potency .

Q. How do researchers evaluate the compound’s stability under physiological conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic buffers, then monitor degradation products via LC-MS .
  • Plasma stability assays : Incubate with human or animal plasma and quantify parent compound loss over time using HPLC.
  • Metabolite identification : Use liver microsomes or hepatocytes to profile Phase I/II metabolites .

Notes on Evidence Utilization

  • Structural and synthetic insights were derived from benzazepine analogs in .
  • Biological mechanisms referenced apoptosis studies in and receptor-targeted research in .
  • Contradiction resolution methodologies adapted from qualitative research frameworks in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.